Unveiling the Potential of Biotin-PEG11-Amine: A Technical Guide for Researchers
Unveiling the Potential of Biotin-PEG11-Amine: A Technical Guide for Researchers
For Immediate Release
[CITY, State] – [Date] – In the intricate landscape of scientific research and drug development, the demand for versatile and efficient molecular tools is paramount. Biotin-PEG11-Amine, a heterobifunctional linker, has emerged as a powerful asset in bioconjugation, targeted drug delivery, and proteomic studies. This comprehensive guide provides an in-depth analysis of its core properties, applications, and detailed experimental protocols to empower researchers in their scientific endeavors.
Biotin-PEG11-Amine is a molecule composed of three key functional components: a biotin moiety, a polyethylene glycol (PEG) spacer with 11 ethylene glycol units, and a terminal primary amine group. This unique architecture bestows upon it a range of desirable characteristics. The biotin group exhibits an exceptionally high affinity for avidin and streptavidin, forming a strong and stable non-covalent interaction that is the cornerstone of numerous detection and purification systems. The hydrophilic PEG11 spacer enhances the molecule's solubility in aqueous solutions, reduces steric hindrance, and improves the accessibility of the biotin group for binding.[1][2] Finally, the primary amine group provides a reactive handle for covalent conjugation to a variety of functional groups, most notably carboxyl groups, through amide bond formation.[1][2][3]
Core Properties and Specifications
A thorough understanding of the physicochemical properties of Biotin-PEG11-Amine is crucial for its effective implementation in experimental design. The following table summarizes its key quantitative data, compiled from various suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C34H66N4O13S | |
| Molecular Weight | 770.97 g/mol | |
| CAS Number | 1418022-42-0 | |
| Purity | Typically ≥95% to ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Spacer Arm Length | 53.2 Å | |
| Storage Conditions | -20°C, protected from moisture |
Key Applications in Research and Development
The versatile nature of Biotin-PEG11-Amine has led to its widespread adoption in a multitude of research applications:
-
Biotinylation of Proteins and Peptides: The primary amine group can be readily conjugated to carboxyl groups present on the C-terminus of peptides or on aspartate and glutamate residues of proteins. This process, known as biotinylation, is instrumental for the detection, purification, and immobilization of proteins.
-
PROTAC Development: Biotin-PEG11-Amine serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The biotin moiety can be used as a handle for purification or as a component of the final PROTAC structure.
-
Drug Delivery and Targeting: The PEG spacer enhances the pharmacokinetic properties of conjugated drugs, improving their solubility and circulation time. The biotin group can be exploited for targeted delivery to cells or tissues that have been pre-targeted with avidin or streptavidin.
-
Surface Functionalization: The amine group allows for the covalent attachment of biotin to various surfaces, such as nanoparticles, beads, and biosensors, enabling the development of affinity-based capture and detection platforms.
-
Affinity Labeling: This reagent is used to introduce a biotin tag to molecules of interest, facilitating their detection and isolation through the high-affinity biotin-avidin interaction.
Experimental Protocols
To facilitate the practical application of Biotin-PEG11-Amine, detailed experimental protocols for its most common uses are provided below.
Protocol 1: Biotinylation of a Protein via Carboxyl Groups using EDC Chemistry
This protocol describes the general procedure for conjugating Biotin-PEG11-Amine to a protein containing accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.
Materials:
-
Protein of interest in a suitable amine-free and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0).
-
Biotin-PEG11-Amine.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5.
-
Quenching Solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Biotin-PEG11-Amine Stock Solution: Prepare a 10-50 mM stock solution of Biotin-PEG11-Amine in the Reaction Buffer or an appropriate organic solvent like DMSO.
-
EDC Stock Solution: Immediately before use, prepare a 100-500 mM stock solution of EDC in the Reaction Buffer.
-
Reaction Mixture:
-
Add a 50- to 100-fold molar excess of Biotin-PEG11-Amine to the protein solution. Mix gently.
-
Add a 5- to 20-fold molar excess of EDC to the protein/biotin mixture. The final concentration of EDC should be optimized to achieve the desired level of biotinylation while minimizing protein polymerization.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.
-
Quenching: (Optional) To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Biotin-PEG11-Amine and EDC byproducts by desalting or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Confirmation of Biotinylation: The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP conjugate.
Protocol 2: Conceptual Workflow for PROTAC Synthesis
Biotin-PEG11-Amine can be incorporated as a linker in a PROTAC molecule. The general strategy involves coupling one end of the linker to a ligand for the target protein and the other end to a ligand for an E3 ubiquitin ligase. The biotin moiety can be part of the final PROTAC or used as a purification handle during synthesis.
Conceptual Steps:
-
Functionalization of Ligands: The target protein ligand and the E3 ligase ligand are typically synthesized with appropriate functional groups for conjugation to the linker. For instance, one ligand might have a carboxylic acid group, and the other might be modified to react with the amine of the Biotin-PEG11-Amine.
-
Stepwise Conjugation: The synthesis is often performed in a stepwise manner.
-
First, Biotin-PEG11-Amine is reacted with the carboxyl-containing ligand using EDC chemistry, forming an amide bond.
-
The resulting biotin-PEG-ligand conjugate is then purified.
-
In the second step, the other end of the linker (if modified with a suitable reactive group) is conjugated to the second ligand.
-
-
Purification: The final PROTAC molecule is purified using standard chromatographic techniques. If the biotin moiety is part of the final structure, affinity purification using streptavidin-agarose can be employed.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involving Biotin-PEG11-Amine, the following diagrams have been generated using the DOT language.
